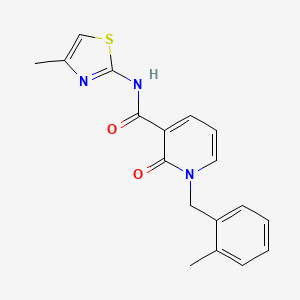
1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C15H16N2O2S
- CAS Number : 1797406-81-5
The presence of the thiazole ring and the dihydropyridine moiety contributes to its biological properties. The thiazole ring is known for its role in various pharmacological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Compounds with similar structures have shown promising results, indicating that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .
Anticancer Activity
Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. In vitro studies have shown that derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . This suggests potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications to its structure. For example:
- Substituents on the thiazole ring : The position and nature of substituents can significantly affect antimicrobial and anticancer activities.
- Dihydropyridine core modifications : Alterations in the dihydropyridine structure can enhance or diminish biological effectiveness, emphasizing the importance of SAR studies in drug development.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against E. coli and found that modifications at the 4-position significantly increased activity. The study suggests that similar modifications could enhance the efficacy of this compound .
- Antioxidant Properties : Another investigation assessed various dihydropyridine derivatives for their antioxidant capabilities using both DPPH and ABTS assays. Results indicated that certain structural modifications led to increased radical scavenging activity, which may be applicable to our compound .
科学研究应用
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research indicates that derivatives of thiazole, including those similar to 1-(2-methylbenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have shown promising antibacterial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition comparable to standard antibiotics like ciprofloxacin .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Research has indicated that compounds with similar structural features can inhibit cancer cell proliferation and migration. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Synthetic Methodologies
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which are efficient for constructing complex molecular architectures.
Multicomponent Reactions
Recent advancements in synthetic chemistry highlight the use of MCRs for the rapid assembly of thiazole-containing compounds. These reactions often involve the condensation of readily available starting materials under mild conditions, leading to high yields and purity. For example, one study utilized a solvent-free MCR approach to synthesize thiazole derivatives with enhanced biological activity .
Case Studies
Several case studies illustrate the practical applications and efficacy of this compound.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against multiple bacterial strains. The results indicated that certain modifications to the thiazole moiety significantly enhanced antibacterial activity. The study concluded that structural optimization is crucial for developing effective antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
A series of experiments evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The findings revealed that compounds with specific substitutions exhibited potent anticancer properties by disrupting cellular processes involved in tumor growth. This underscores the importance of chemical diversity in enhancing therapeutic efficacy .
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-6-3-4-7-14(12)10-21-9-5-8-15(17(21)23)16(22)20-18-19-13(2)11-24-18/h3-9,11H,10H2,1-2H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAJWXJDLSLMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NC(=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













